molecular formula C21H18N4O2S3 B282698 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide

4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B282698
M. Wt: 454.6 g/mol
InChI Key: VDVYXULRWPVDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide, also known as PBTZ169, is a chemical compound that has been studied for its potential use as an anti-tuberculosis drug.

Mechanism of Action

4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide works by inhibiting the activity of an enzyme called DprE1, which is essential for the survival of the tuberculosis bacteria. By inhibiting this enzyme, 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide can effectively kill the bacteria and prevent the development of drug resistance.
Biochemical and Physiological Effects:
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has been shown to have a high degree of selectivity for the DprE1 enzyme, which means it is less likely to cause side effects in humans. In preclinical studies, 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has also been shown to have a low potential for toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is that it has a high degree of selectivity for the DprE1 enzyme, which makes it a useful tool for studying the biochemistry of tuberculosis. However, one limitation is that 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is still in the preclinical stages of development, which means it may not be widely available for use in lab experiments.

Future Directions

There are several future directions for research on 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide. One area of focus is the development of more efficient synthesis methods for 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide, which could help to make the drug more widely available for use in lab experiments and clinical trials. Another area of focus is the optimization of the drug's pharmacokinetic properties, which could help to improve its efficacy and reduce the risk of side effects. Additionally, further studies are needed to determine the optimal dosage and administration of 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide for the treatment of tuberculosis.

Synthesis Methods

The synthesis of 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves several steps, including the reaction of 2-mercaptobenzothiazole with propionyl chloride to form 6-(propanoylamino)-1,3-benzothiazole-2-thiol. This compound is then reacted with formaldehyde and sodium borohydride to form the thiomethyl derivative, which is further reacted with 2-chloro-N-(2-thiazolyl)benzamide to form 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has been studied for its potential use as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that affects the lungs and can be difficult to treat with current antibiotics. 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has shown promising results in preclinical studies as a potential treatment for drug-resistant tuberculosis.

properties

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.6 g/mol

IUPAC Name

4-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C21H18N4O2S3/c1-2-18(26)23-15-7-8-16-17(11-15)30-21(24-16)29-12-13-3-5-14(6-4-13)19(27)25-20-22-9-10-28-20/h3-11H,2,12H2,1H3,(H,23,26)(H,22,25,27)

InChI Key

VDVYXULRWPVDIM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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